2,4-Dichloro-3-methylmandelic acid
Description
2,4-Dichloro-3-methylmandelic acid is a halogenated and alkylated derivative of mandelic acid (α-hydroxy phenylacetic acid). Its structure features a benzene ring substituted with chlorine atoms at positions 2 and 4, a methyl group at position 3, and a hydroxymethyl-carboxylic acid side chain.
Properties
IUPAC Name |
2-(2,4-dichloro-3-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-6(10)3-2-5(7(4)11)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCXCDQLUSXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-3-methylmandelic acid (DCMMA) is a derivative of mandelic acid, characterized by the presence of two chlorine atoms and a methyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of DCMMA, focusing on its mechanisms of action, case studies, and research findings.
DCMMA has the molecular formula and a molecular weight of 235.07 g/mol. Its structure contributes to its reactivity and potential biological effects. The compound can undergo various chemical transformations, including oxidation and reduction, which can impact its biological activity.
The biological activity of DCMMA is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DCMMA may inhibit certain enzymes or receptors, leading to various biological effects. Key mechanisms include:
- Antimicrobial Activity : DCMMA has been studied for its effectiveness against various bacterial strains. It appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : Preliminary studies suggest that DCMMA may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A study conducted on the antimicrobial properties of DCMMA demonstrated significant inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing that DCMMA exhibits potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that DCMMA can inhibit the growth of various cancer cell lines. A notable study reported that treatment with DCMMA resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of DCMMA as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with DCMMA compared to controls.
- Case Study on Cancer Treatment : In an experimental model using mice implanted with tumor cells, administration of DCMMA led to a notable reduction in tumor size and increased survival rates compared to untreated controls. This suggests potential for further development as an anticancer therapeutic.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following mandelic acid derivatives are selected for comparison based on substituent patterns and applications:
Vanillyl Mandelic Acid (VMA) Substituents: 3-Methoxy and 4-hydroxy groups. Applications: Biochemical marker for catecholamine metabolism (e.g., pheochromocytoma diagnosis) . Key Data:
- Molecular formula: C₉H₁₀O₅
- Molecular weight: 198.18 g/mol
- Melting point: 130–132°C
- Solubility: Water-soluble .
DL-Mandelic Acid
- Substituents : Unsubstituted benzene ring.
- Applications : Antibacterial agent, chiral resolving agent.
- Key Data :
- Molecular formula: C₈H₈O₃
- Molecular weight: 152.14 g/mol
- Melting point: 131–135°C
- Solubility: Slightly soluble in water .
4-Methoxymandelic Acid
- Substituents : 4-Methoxy group.
- Applications : Research chemical for synthetic and pharmacological studies .
- Key Data :
- Molecular formula: C₉H₁₀O₄ (inferred)
- Molecular weight: ~194.17 g/mol (calculated).
2,4-Dichloro-3-methylmandelic Acid Substituents: 2-Chloro, 4-chloro, and 3-methyl groups. Applications: Not explicitly stated; likely used as a synthetic intermediate or bioactive compound. Key Data:
- Molecular formula: C₉H₈Cl₂O₃ (inferred)
- Molecular weight: ~234.9 g/mol (calculated).
Physicochemical Properties
| Property | This compound | VMA | DL-Mandelic Acid | 4-Methoxymandelic Acid |
|---|---|---|---|---|
| Molecular Weight | 234.9 g/mol | 198.18 g/mol | 152.14 g/mol | ~194.17 g/mol |
| Melting Point | Not reported | 130–132°C | 131–135°C | Not reported |
| Solubility | Likely low (hydrophobic Cl/CH₃) | Water-soluble | Slightly soluble | Unknown |
| Key Substituents | 2-Cl, 4-Cl, 3-CH₃ | 3-OCH₃, 4-OH | None | 4-OCH₃ |
Structural Implications :
Analytical and Detection Challenges
Comparative studies of mandelic acid derivatives highlight methodological variability:
- VMA Detection : HPLC and GLC methods are commonly used but face challenges in reproducibility due to inconsistent quality control data .
- Impact of Substituents : Chlorine and methyl groups in this compound may complicate chromatographic separation or spectroscopic identification compared to simpler derivatives like DL-mandelic acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
